1-Cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-Cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a cyclopentyl group and a 2-nitrophenylsulfonyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-4-nitrosopiperazine: Similar structure but with a nitroso group instead of a nitrophenylsulfonyl group.
1-Cyclopentyl-4-aminopiperazine: Contains an amino group instead of a nitrophenylsulfonyl group.
Uniqueness
1-Cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine is unique due to the presence of both a cyclopentyl group and a 2-nitrophenylsulfonyl group on the piperazine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-cyclopentyl-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S.C2H2O4/c19-18(20)14-7-3-4-8-15(14)23(21,22)17-11-9-16(10-12-17)13-5-1-2-6-13;3-1(4)2(5)6/h3-4,7-8,13H,1-2,5-6,9-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDBONINJJTIJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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